molecular formula C15H12Cl2O B3023796 3'-Chloro-3-(3-chlorophenyl)propiophenone CAS No. 898762-59-9

3'-Chloro-3-(3-chlorophenyl)propiophenone

Cat. No.: B3023796
CAS No.: 898762-59-9
M. Wt: 279.2 g/mol
InChI Key: MSOMOSULKQZCCK-UHFFFAOYSA-N
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Description

3’-Chloro-3-(3-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12Cl2O. It is a crystalline solid that is white to light yellow in color. This compound is used as a reagent in various chemical reactions and has applications in the synthesis of other chemical compounds .

Biochemical Analysis

Biochemical Properties

3’-Chloro-3-(3-chlorophenyl)propiophenone interacts with various enzymes, proteins, and other biomolecules. It is used in the vinylation, alkylation, and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

It is known to be involved in the synthesis of certain drugs, where it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Chloro-3-(3-chlorophenyl)propiophenone can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzonitrile with ethyl bromide in the presence of magnesium turnings and dry diethyl ether. The reaction mixture is heated under reflux and then hydrolyzed with water and hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of 3’-Chloro-3-(3-chlorophenyl)propiophenone typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-3-(3-chlorophenyl)propiophenone is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in the synthesis of a wide range of chemical compounds. Its applications in asymmetric reduction and phenylation reactions highlight its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

1,3-bis(3-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOMOSULKQZCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644426
Record name 1,3-Bis(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-59-9
Record name 1,3-Bis(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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